![molecular formula C20H21FN4OS B2370880 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 1797592-66-5](/img/structure/B2370880.png)
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole moiety, a piperidine ring, and a fluorophenyl group, making it a versatile molecule for research and industrial purposes.
准备方法
The synthesis of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d]thiazole Moiety: This step involves the cyclization of o-aminothiophenol with a suitable aldehyde or ketone.
Piperidine Ring Formation: The piperidine ring is synthesized through a series of reactions, often starting with a suitable amine and undergoing cyclization.
Coupling Reactions: The benzo[d]thiazole and piperidine intermediates are coupled using a suitable linker, such as a halomethyl compound.
Urea Formation: The final step involves the reaction of the coupled intermediate with an isocyanate or a similar reagent to form the urea linkage.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using catalysts and controlled reaction conditions.
化学反应分析
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, often using reagents like sodium hydride or potassium tert-butoxide.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid derivatives.
科学研究应用
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the piperidine ring provides structural stability.
相似化合物的比较
1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-fluorophenyl)urea can be compared with similar compounds, such as:
1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-phenylurea: Lacks the fluorine atom, which may affect its binding affinity and biological activity.
1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(4-fluorophenyl)urea: The fluorine atom is positioned differently, potentially altering its interaction with biological targets.
1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(2-chlorophenyl)urea: The chlorine atom may confer different chemical properties and reactivity compared to the fluorine atom.
属性
IUPAC Name |
1-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS/c21-15-5-1-2-6-16(15)23-19(26)22-13-14-9-11-25(12-10-14)20-24-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H2,22,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWKDVWAPFXNEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC=C2F)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
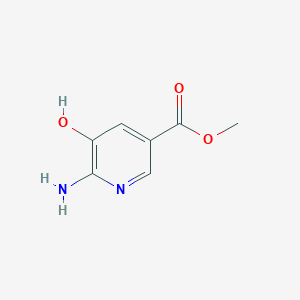
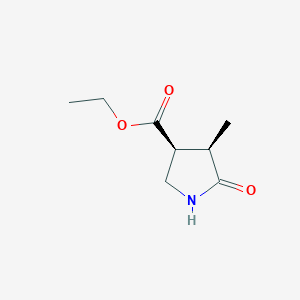

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2-chlorobenzenecarboxylate](/img/structure/B2370800.png)
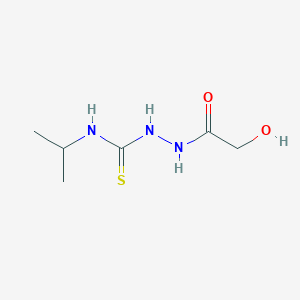
![N-[4-({3-ethyl-4-oxo-2-[(4H-1,2,4-triazol-4-yl)imino]-1,3-thiazolidin-5-ylidene}methyl)phenyl]acetamide](/img/structure/B2370804.png)
![8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2370805.png)
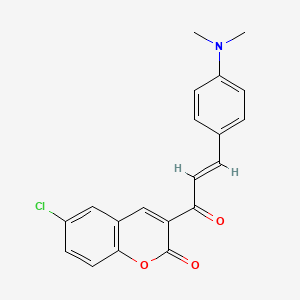
![1-[4-(Diethylsulfamoyl)-2-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B2370807.png)
![N-{4-[(2-{[(4-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2370808.png)
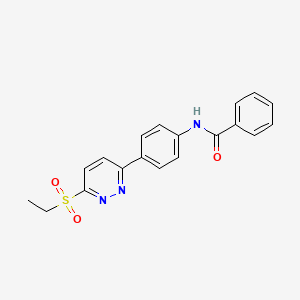
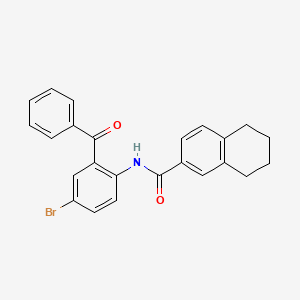
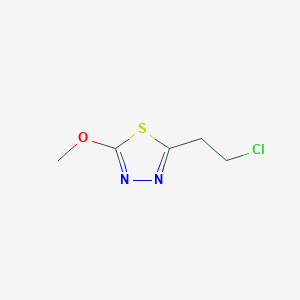
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370817.png)
